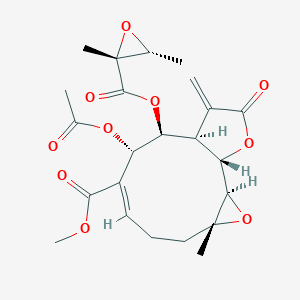Enhydrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Enhydrin is a sesquiterpene lactone compound predominantly found in the leaves of the yacon plant (Smallanthus sonchifolius). It is characterized by its complex molecular structure, with the chemical formula and a molecular weight of approximately 464.17 g/mol . Enhydrin has gained attention due to its significant bioactive properties, including hypoglycemic, anti-inflammatory, and analgesic effects, which make it a candidate for various therapeutic applications .
- Reduction: This reaction can modify the lactone ring of enhydrin, potentially altering its biological activity.
- Substitution: Enhydrin can undergo substitution reactions at the lactone ring, leading to the formation of various derivatives that may exhibit different bioactivities.
These reactions are crucial for understanding how enhydrin can be chemically modified for enhanced efficacy in therapeutic contexts.
Enhydrin exhibits several important biological activities:
- Hypoglycemic Activity: It inhibits the enzyme α-glucosidase, which reduces postprandial hyperglycemia in diabetic models .
- Anti-inflammatory Activity: Enhydrin inhibits NF-κB-mediated transcription, leading to reduced inflammation and apoptosis induction in cancer cells.
- Analgesic Activity: It likely inhibits cyclooxygenase-2 (COX-2), contributing to its pain-relieving properties.
Additionally, enhydrin has shown significant leishmanicidal and trypanocidal activities against Leishmania spp. and Trypanosoma cruzi, indicating its potential as a treatment for neglected tropical diseases .
Enhydrin can be isolated from yacon leaves through specific extraction and purification techniques:
- Extraction: The leaves are subjected to ethanolic extraction.
- Freeze Crystallization: This technique helps in crystallizing enhydrin from the extract.
- Purification: Further purification is achieved using preparative high-performance liquid chromatography (HPLC) to obtain a high-purity form of enhydrin .
These methods ensure that the compound is obtained in a form suitable for research and potential therapeutic use.
Enhydrin has diverse applications across various fields:
- Pharmaceuticals: Its hypoglycemic and anti-inflammatory properties make it a candidate for developing treatments for diabetes and inflammatory diseases.
- Natural Health Products: Due to its bioactive nature, enhydrin is valuable in formulating dietary supplements aimed at enhancing health and wellness.
- Research Tool: It serves as a marker compound for quality control in yacon leaf extracts, aiding in the standardization of herbal products .
Research indicates that enhydrin interacts with several biological targets:
- It demonstrates significant inhibitory effects on enzymes related to glucose metabolism and inflammation pathways.
- Interaction studies have shown that enhydrin alters the ultrastructure of parasites like Leishmania and Trypanosoma, suggesting mechanisms by which it exerts its leishmanicidal and trypanocidal effects .
These interactions highlight the potential of enhydrin as a therapeutic agent against various diseases.
Enhydrin is often compared with other sesquiterpene lactones, particularly those found in yacon leaves. Here are some notable similar compounds:
While enhydrin primarily exhibits hypoglycemic and anti-inflammatory properties, uvedalin's antibacterial activity sets it apart, highlighting the diverse potential of sesquiterpene lactones.
Molecular Architecture
Enhydrin features a germacranolide skeleton with a tricyclic framework comprising a fused γ-lactone ring, an epoxide group, and two ester functionalities (Figure 1). The IUPAC name, methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate, reflects its stereochemical complexity, including seven chiral centers and an exocyclic methylene group.
Table 1: Key structural features of Enhydrin
| Feature | Description |
|---|---|
| Molecular formula | $$ \text{C}{23}\text{H}{28}\text{O}_{10} $$ |
| Molecular weight | 464.5 g/mol |
| Lactone ring position | C-13 |
| Epoxide group | Between C-2 and C-3 of the α-methyl-α,β-epoxybutyryl moiety |
| Functional groups | Acetate, methyl ester, epoxide, and exocyclic methylene |
Physicochemical Characteristics
Enhydrin is a crystalline solid with limited water solubility but high solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its melting point ranges from 185–186°C, and it exhibits UV absorption maxima at 210 nm, a property leveraged in chromatographic detection.
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. Key $$ ^{13}\text{C} $$ NMR signals include δ 149.4 (C-1), δ 130.1 (C-10), and δ 168.0 (C-12), corresponding to the lactone and ester carbonyl groups. High-resolution MS confirms the molecular ion peak at m/z 464.1683 [M+H]$$^+$$.
Table 2: Selected $$ ^{13}\text{C} $$ NMR chemical shifts of Enhydrin
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| 1 | 149.4 | Lactone carbonyl |
| 10 | 130.1 | Exocyclic methylene |
| 12 | 168.0 | Methyl ester carbonyl |
| 15 | 17.5 | Methyl group |






